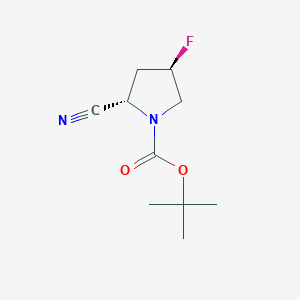

N-Boc-trans-4-fluoro-L-prolinonitrilo

Descripción general

Descripción

Tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H15FN2O2 and its molecular weight is 214.24 g/mol. The purity is usually 95%.

The exact mass of the compound tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis a Gran Escala

Se ha desarrollado un proceso de síntesis a gran escala de N-Boc-4-fluoro-L-prolina a partir de éster metílico de N-Boc-4-hidroxi-L-prolina utilizando fluoruro de nosilo como agente de desoxifluoración . Este proceso ecológico y factible a gran escala utiliza un solo solvente para obtener rendimientos moderados de productos con excelente pureza .

Sintonoides Quirales

Este compuesto se conoce como un sintono quiral, una molécula con una estructura tridimensional específica que se puede utilizar para crear otras moléculas con una quiralidad deseada. La quiralidad se refiere a la “lateralidad” de una molécula, similar a cómo tus manos izquierda y derecha son imágenes especulares entre sí pero no se pueden superponer.

Síntesis de Fármacos

Inhibidores de la Integrina αvβ1

Los derivados de N-arilsulfonil-L-prolina sintetizados a partir de N-Boc-trans-4-fluoro-L-prolina se aplican como inhibidores potentes y selectivos de la integrina αvβ1. Muestra un rendimiento inhibidor a una concentración inhibitoria media (IC50) de 0,02 nM .

Reacción de Olefinación Catalítica

El ácido carboxílico y la amina secundaria de N-Boc-trans-4-fluoro-L-prolina pueden coordinarse con los centros metálicos, formando un anillo estable de 5 miembros. Se ha explorado un complejo de Pd (II) con ligandos de L-prolina que genera un exceso enantiomérico de hasta el 24% en la reacción de olefinación catalítica .

Actividad Biológica

Overview

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring with a cyano group and a fluorine atom. Its unique structure makes it of significant interest in medicinal chemistry, particularly for its potential biological activities and applications as a pharmaceutical intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN2O2 |

| Molar Mass | 214.24 g/mol |

| Density | 1.15 g/cm³ (predicted) |

| Melting Point | 88-91 °C |

| Boiling Point | 316.7 °C (predicted) |

| pKa | -7.30 (predicted) |

The biological activity of tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is influenced by its structural features, particularly the presence of the cyano and fluorine groups. These substituents can engage in various interactions with biological targets, such as enzymes and receptors, through:

- Hydrogen Bonding : The cyano group can form hydrogen bonds with amino acid residues in target proteins.

- Electrostatic Interactions : The polar nature of the cyano group enhances its interaction with charged sites on proteins.

- Hydrophobic Effects : The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity towards specific biological targets.

Biological Activity

Research indicates that compounds containing pyrrolidine rings with cyano and fluorine substituents exhibit various biological activities, including:

- Enzyme Inhibition : Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .

- Antimicrobial Properties : Some studies suggest that similar compounds may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Studies

-

DPP-IV Inhibition :

- A study explored the structure-activity relationship of various pyrrolidine derivatives, including tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate. The findings indicated that modifications to the cyano group significantly affected the inhibitory potency against DPP-IV, suggesting a promising avenue for diabetes treatment .

-

Antimicrobial Activity :

- Another research focused on the synthesis and evaluation of fluorinated pyrrolidine derivatives for their antimicrobial properties. Results demonstrated that certain compounds exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

The biological activity of tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate can be compared to other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | Similar structure but different stereochemistry | Potentially less active against DPP-IV |

| tert-butyl 2-hydroxy-4-fluoropyrrolidine-1-carboxylate | Hydroxyl group instead of cyano | Different mechanism of action |

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKRZINKSNCLEV-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131591 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-47-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-BOC-trans-4-Fluoro-L-Prolinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.